6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and industry . This compound is of particular interest due to its unique chemical structure, which imparts specific properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as alprazolam and diazepam, which are benzodiazepine derivatives, have been found to interact with the gaba_a receptor . The GABA_A receptor is a type of neurotransmitter receptor in the central nervous system that plays a crucial role in inhibitory neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the condensation of substituted phenols with β-keto esters in the presence of an acid catalyst . One common method is the Pechmann reaction, which employs catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride . The reaction conditions often include refluxing in an appropriate solvent, such as toluene, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its wide range of biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitutions, which impart distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-8-(diethylaminomethyl)-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-4-17(5-2)8-11-14(19)12(16)7-10-9(3)6-13(18)20-15(10)11/h6-7,19H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKHIIXXVBOHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C2C(=CC(=C1O)Cl)C(=CC(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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